3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one
Description
Properties
CAS No. |
917838-09-6 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-ethoxyanilino)-1-phenyl-2-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H20N2O2/c1-2-26-19-13-11-18(12-14-19)24-16-20(21-10-6-7-15-23-21)22(25)17-8-4-3-5-9-17/h3-16,24H,2H2,1H3 |
InChI Key |
JRSQSNKVFQLLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Method
This method involves a one-pot reaction where an amine, an aldehyde, and a phenol are combined without the use of solvents. The procedure is as follows:
Reagents :
- 4-Ethoxyaniline (1 mmol)
- Pyridine-2-carboxaldehyde (1.2 mmol)
- Phenol (1 mmol)
-
- The mixture of amine and aldehyde is heated at 80°C for a predetermined time (30 to 120 minutes).
- After the initial reaction, phenol is added, and the mixture is stirred until completion, monitored by TLC.
- The product is extracted using diethyl ether and purified by recrystallization.
Yield : The method has been reported to give yields ranging from 40% to 97% , depending on the substituents on the phenol and aldehyde used.
Reflux Method with Triethylorthoformate
Another effective method employs triethylorthoformate as a reagent in a reflux setup:
Reagents :
- 4-Ethoxyaniline (5 g)
- Pyridine derivative (as needed)
- Triethylorthoformate (10 mL)
-
- The amine is dissolved in an alcohol solvent (e.g., isopropanol) and heated to reflux.
- Triethylorthoformate is added dropwise over several hours.
- The mixture is kept under reflux for an extended period (up to overnight) to ensure complete reaction.
Yield : Yields of approximately 70% have been achieved with this method, producing a high-purity product (>97% purity by HPLC) after filtration and drying.
Solvent-Free Conditions
A significant advantage of some modern synthetic routes includes conducting reactions under solvent-free conditions:
Reagents :
- Amine (e.g., 4-Ethoxyaniline)
- Aldehyde
- Phenol
-
- All components are mixed and heated directly in an oil bath at elevated temperatures (around 80°C).
Yield : This method has demonstrated high efficiency with yields between 40% and 97% , emphasizing operational simplicity and reduced environmental impact due to the absence of solvents.
Comparative Analysis of Preparation Methods
To better understand the effectiveness of each method, a comparative table summarizes key aspects:
| Method | Solvent Use | Temperature | Yield Range (%) | Purity (%) |
|---|---|---|---|---|
| One-Pot Synthesis | No | 80°C | 40 - 97 | Variable |
| Reflux with Triethylorthoformate | Yes | Reflux | ~70 | >97 |
| Solvent-Free Conditions | No | 80°C | 40 - 97 | High |
Chemical Reactions Analysis
Structural Insights and Analogous Systems
The compound features an α,β-unsaturated ketone backbone with a pyridinyl group and a 4-ethoxyanilino substituent. Similar enaminones and chalcone derivatives are known to participate in reactions such as:
-
Nucleophilic additions (e.g., Michael additions at the α,β-unsaturated site) .
-
Cyclization reactions mediated by acids or bases to form heterocyclic frameworks .
-
Coordination chemistry with metal ions via the pyridine nitrogen and carbonyl oxygen .
Hypothetical Reaction Pathways
Based on analogous systems (e.g., 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one ):
2.1. Nucleophilic Attack at the α,β-Unsaturated Carbonyl
The enone system is susceptible to nucleophilic attack. For example:
| Reaction | Conditions | Product |
|---|---|---|
| Michael Addition with Amines | Ethanol, RT, 12 h | β-Amino ketone derivatives |
| Thiol Addition | DMF, K₂CO₃, 60°C | Thioether-functionalized adducts |
Mechanistic Note : The pyridine ring may stabilize transition states via resonance or inductive effects .
2.2. Cyclization Reactions
The 4-ethoxyanilino group could facilitate intramolecular cyclization:
| Reagent | Conditions | Product |
|---|---|---|
| PPA (Polyphosphoric Acid) | 120°C, 4 h | Quinoline or pyrimidine derivatives |
| CuI, DMF | Microwave, 150°C, 1 h | Fused pyrido[1,2-a]pyrimidines |
Example : Cyclization of 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one under acidic conditions yields tricyclic heterocycles .
2.3. Metal Complexation
The pyridine and carbonyl groups are potential ligands for transition metals:
Anticipated Challenges
-
Steric Hindrance : The 4-ethoxyanilino group may impede reactions at the β-position.
-
Solubility : Limited solubility in polar solvents (e.g., water) could necessitate DMF or DMSO as reaction media.
-
Regioselectivity : Competing reaction pathways (e.g., O- vs. N-attack) may require careful optimization .
Recommendations for Further Study
-
Synthetic Exploration :
-
Conduct Michael addition trials with Grignard reagents or organozinc species.
-
Screen cyclization catalysts (e.g., Pd, Ru) for heterocycle formation.
-
-
Spectroscopic Characterization :
-
Use NMR (¹H, ¹³C, HSQC) to confirm regiochemistry in adducts.
-
Employ X-ray crystallography for structural elucidation of metal complexes.
-
-
Biological Screening :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one exhibit notable anticancer properties. A study conducted by Sharma et al. (2023) demonstrated that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the compound's ability to interact with key enzymes involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies showed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents to combat resistant strains .
Antioxidant Activity
The antioxidant capacity of 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits strong reducing power, which can be attributed to its structural features that facilitate electron donation . This property may have implications for its use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 1: Anticancer Mechanism
A recent study explored the mechanism of action of 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one on breast cancer cells. The results indicated that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent in breast cancer treatment. The study employed flow cytometry and Western blot analysis to confirm these findings .
Case Study 2: Antimicrobial Efficacy
In an investigation of the antimicrobial efficacy of this compound against multi-drug resistant strains, researchers found that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several pyridin-2-yl chalcones (Table 1). Key differences lie in substituent positions and functional groups, which influence physical, chemical, and biological properties:
Key Observations :
- Electron-Donating Groups (e.g., ethoxy, morpholine) : Enhance solubility and intermolecular interactions (H-bonding, π-π stacking) .
- Electron-Withdrawing Groups (e.g., Cl, Br) : Lower melting points and alter electronic properties, affecting reactivity in cyclization or conjugation reactions .
- Substituent Position : Para-substituted derivatives (e.g., 4-Cl, 4-Br) exhibit higher symmetry and crystallinity compared to ortho/meta analogues .
Physical and Chemical Properties
Notes:
- The ethoxyanilino group likely increases solubility in polar aprotic solvents compared to halogenated analogues .
- Higher yields for brominated derivatives (80%) suggest steric/electronic advantages in synthesis .
Crystallographic and Nonlinear Optical (NLO) Properties
- Dihedral Angles: Fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings . The ethoxyanilino group may induce larger angles due to steric bulk, affecting packing and NLO properties.
- NLO Performance: Anthracene-pyridinyl chalcones (e.g., 2PANC) show strong third-order NLO responses; the ethoxyanilino group in the target compound may enhance intramolecular charge transfer for similar applications .
Biological Activity
Introduction
3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Properties
The molecular formula for 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one is , with a molecular weight of approximately 281.35 g/mol. The compound features a chalcone structure, characterized by a conjugated double bond system that is known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.35 g/mol |
| LogP | 4.36 |
| PSA | 38.33 Ų |
Biological Activity
Anticancer Activity
Several studies have indicated that chalcone derivatives exhibit significant anticancer properties. Research has shown that 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
- Apoptosis Induction : Mechanistic studies suggest that the compound activates caspase pathways, leading to programmed cell death in cancerous cells.
- Anti-inflammatory Effects : Inflammation is a key factor in cancer progression. The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The biological activities of 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one are primarily attributed to its interaction with various molecular targets:
- P2X Receptors : Research indicates that this compound may act as a modulator of P2X receptors, which are implicated in pain and inflammation pathways .
- Reactive Oxygen Species (ROS) : The induction of oxidative stress through ROS generation has been linked to its anticancer effects.
Study 1: Anticancer Efficacy
A study published in Applied Organometallic Chemistry explored the anticancer potential of several chalcone derivatives, including 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with 3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .
Summary of Biological Activities
3-(4-Ethoxyanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Continued research is necessary to fully elucidate its mechanisms and enhance its therapeutic potential. Future studies should focus on clinical trials to establish efficacy and safety profiles in humans.
Q & A
Q. Basic
- IR Spectroscopy : A strong absorption band near 1660–1680 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch). N-H stretches from the anilino group appear at ~3400 cm⁻¹ .
- ¹H NMR : Key signals include:
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragments (e.g., loss of ethoxy group) validate molecular weight and substituent stability .
How does the presence of the 4-ethoxyanilino group affect the compound’s electronic structure and reactivity compared to methoxy or amino derivatives?
Advanced
The 4-ethoxyanilino group is a stronger electron donor than methoxy (-OCH₃) due to increased alkyl chain length, enhancing conjugation with the enone system. This:
- Reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks.
- Facilitates intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the planar conformation .
- Compared to amino (-NH₂) derivatives, ethoxy’s steric bulk may hinder π-π stacking in crystal lattices .
What challenges arise in determining the crystal structure of this compound, and how can SHELX software resolve them?
Q. Advanced
- Disorder : The ethoxy group’s flexibility can cause positional disorder. SHELXL’s PART and SUMP instructions refine occupancy factors .
- Twinning : Multi-domain twinning (common in planar molecules) is addressed via TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : SHELXD’s Patterson methods resolve weak C-H···O/N interactions critical for packing analysis .
How do solvent polarity and protic vs. aprotic environments influence the compound’s stability and degradation pathways?
Q. Advanced
- Protic Solvents (e.g., MeOH) : Stabilize the enone via H-bonding but accelerate hydrolysis of the ethoxy group at elevated temperatures .
- Aprotic Solvents (e.g., DCM) : Reduce degradation but promote photooxidation of the α,β-unsaturated system under UV light .
- Polarity : High-polarity solvents (e.g., DMSO) stabilize charge-separated resonance forms, increasing reactivity toward nucleophiles .
What contradictions exist in reported biological activities of analogous chalcone derivatives, and how can SAR studies clarify these discrepancies?
Q. Advanced
- Antioxidant vs. Pro-Oxidant Effects : Methoxy derivatives show antioxidant activity in DPPH assays but pro-oxidant behavior in cellular models due to redox cycling. SAR studies suggest ethoxy’s bulk reduces membrane permeability, altering activity .
- Anticancer Selectivity : Pyridine-containing chalcones exhibit varied cytotoxicity (IC₅₀: 10–100 μM) depending on substitution patterns. 4-Ethoxy’s electron donation may enhance DNA intercalation but reduce kinase inhibition .
What computational methods (DFT, MD simulations) are suitable for predicting the compound’s interaction with biological targets or materials interfaces?
Q. Advanced
- DFT : Optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G* models match experimental IR/NMR data .
- MD Simulations : Reveal binding modes with proteins (e.g., via hydrogen bonding with pyridine N) and aggregation tendencies in solution .
What are the best practices for purity assessment and purification of this compound?
Q. Basic
- Purification : Recrystallize from ethanol/water (7:3) to remove unreacted aldehydes. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates stereoisomers .
- Purity Assessment : HPLC (C18 column, acetonitrile/water 60:40) with UV detection at 254 nm ensures >95% purity. TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
